3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a methoxy group and a piperidine moiety bearing a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2,4-difluorobenzoyl group through acylation reactions. Subsequently, the methoxy group is introduced via nucleophilic substitution reactions. The final step involves the formation of the pyridazine ring, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluorobenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The difluorobenzoyl group is known to enhance binding affinity to certain receptors, while the piperidine moiety can modulate the compound’s pharmacokinetic properties. The methoxy group may contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Risperidone Difluoroketone: Shares the difluorobenzoyl-piperidine structure but differs in the core ring system.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Contains a piperidine ring and fluorine substitution but has a different heterocyclic core
Uniqueness
3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its difluorobenzoyl group enhances receptor binding, while the methoxy and pyridazine moieties contribute to its stability and reactivity .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-2-5-17(22-21-12)25-11-13-6-8-23(9-7-13)18(24)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSAWNIGRHITHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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